molecular formula C13H10FNO2 B2362328 N-(4-fluorophenyl)-3-hydroxybenzamide CAS No. 97480-96-1

N-(4-fluorophenyl)-3-hydroxybenzamide

Cat. No.: B2362328
CAS No.: 97480-96-1
M. Wt: 231.226
InChI Key: HNEJDARAUWWGIN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group attached to the nitrogen atom and a hydroxy group attached to the benzamide structure

Scientific Research Applications

N-(4-fluorophenyl)-3-hydroxybenzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-hydroxybenzamide typically involves the reaction of 4-fluoroaniline with 3-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of N-(4-fluorophenyl)-3-oxobenzamide.

    Reduction: Formation of N-(4-fluorophenyl)-3-hydroxybenzylamine.

    Substitution: Formation of N-(4-methoxyphenyl)-3-hydroxybenzamide.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-hydroxybenzamide
  • N-(4-fluorophenyl)-3-methoxybenzamide
  • N-(4-fluorophenyl)-4-hydroxybenzamide

Uniqueness

N-(4-fluorophenyl)-3-hydroxybenzamide is unique due to the specific positioning of the hydroxy group on the benzamide structure, which can influence its chemical reactivity and biological activity. This positional specificity can result in distinct interactions with molecular targets and different pharmacological profiles compared to its analogs .

Properties

IUPAC Name

N-(4-fluorophenyl)-3-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-10-4-6-11(7-5-10)15-13(17)9-2-1-3-12(16)8-9/h1-8,16H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEJDARAUWWGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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